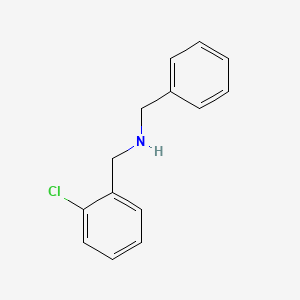
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline is a chemically modified aniline derivative. Aniline derivatives are known for their diverse applications, including their use in the synthesis of dyes, drugs, and polymers. The presence of a trifluoromethyl group in such compounds often imparts unique physical and chemical properties, which can be beneficial in various industrial and pharmaceutical applications .
Synthesis Analysis
The synthesis of related chloro- and trifluoromethyl-substituted anilines typically involves multi-step chemical reactions. For instance, a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline describes a process starting from 3,4-dichloronitrobenzene, followed by high-pressure hydrolysis and reduction, and finally an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving an overall yield of 72.0% . This example demonstrates the complexity and the potential environmental considerations in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of chloro- and trifluoromethyl-substituted anilines is characterized by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which can significantly affect the molecule's electronic properties. A conformational study of a related compound, (\delta^6)-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealed that the trifluoromethoxy group is nearly perpendicular to the arene ring, indicating the potential steric and electronic influences of such substituents on the overall molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives can be influenced by the substituents attached to the aromatic ring. For example, the presence of a trifluoromethyl group can enhance the stability of certain liquid crystalline phases, as seen in the derivatives of 4-octyloxy-N-(benzylidene) aniline . Additionally, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into various modified anilines, including 3-chloro-4-hydroxyaniline, suggests that such compounds can undergo complex metabolic pathways, which may involve intramolecular hydroxylation-induced chlorine migration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline and its analogs are influenced by their molecular structure. The trifluoromethyl group's strong electron-withdrawing nature can affect the molecule's dipole moment and phase transition entropies, as observed in the liquid crystalline properties of related compounds . Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide insights into the functional groups present and the influence of substituents like chlorine on the vibrational wavenumbers . Theoretical computations, such as density functional theory (DFT), further aid in understanding the molecular orbital calculations, chemical reactivity, and thermodynamic parameters of these molecules .
Applications De Recherche Scientifique
Vibrational Analysis and Nonlinear Optical Materials
4-Chloro-3-(trifluoromethyl)aniline, a variant of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial for understanding the electronic structure and the effects of substituent positions on the molecular structure. Such analyses have revealed that these compounds have potential applications in nonlinear optical (NLO) materials due to their unique electronic properties, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis and Application in Solar Cells
The synthesis of novel polymers based on derivatives of aniline, including those with structural similarities to 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline, has been a significant area of research. These polymers, when combined with materials like graphene, have shown increased conductivity and porosity, making them efficient as counter electrodes in the fabrication of dye-sensitized solar cells. Such applications highlight the importance of these materials in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Liquid Crystal Research
Compounds structurally related to 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline have been synthesized and analyzed for their liquid crystalline properties. Studies on derivatives such as 4-octyloxy-N-(4-substituted benzylidene) aniline have demonstrated the formation of stable smectic and nematic phases, key for liquid crystal displays and other electro-optical devices. The effects of different substituent groups on the properties of these liquid crystals have been a focal point of research (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Electrochemical Studies and Polymer Synthesis
The electrochemical synthesis of polymers based on aniline derivatives has been explored, with applications in fields like electrochromic materials. These studies involve examining the electrochemical properties and the potential for such compounds to be used in advanced materials with specific optical or electrical properties (Li, Liu, Ju, Zhang, & Zhao, 2017).
Dendrimers Incorporating Aniline Derivatives
Research into the design and synthesis of novel dendrimers that incorporate aniline derivatives, such as 4-(n-Octyloxy)aniline, has opened up avenues in materials science. These dendrimers, used in the creation of organic materials with unique properties, demonstrate the versatility of aniline derivatives in synthesizing complex molecular architectures (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIVFIRDFAJXDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352410 |
Source


|
| Record name | 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline | |
CAS RN |
57688-17-2 |
Source


|
| Record name | 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

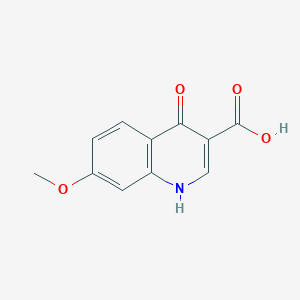
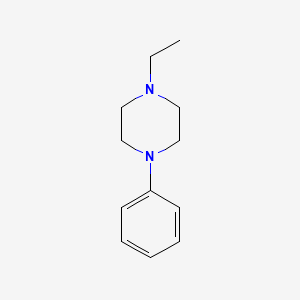
![5H-Benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B1331204.png)
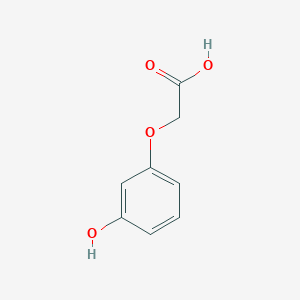
![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)
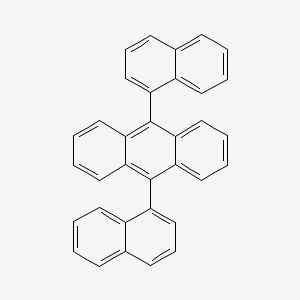
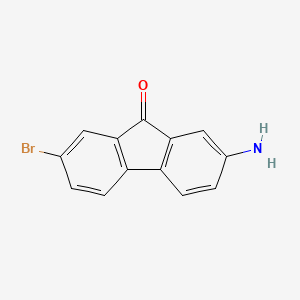
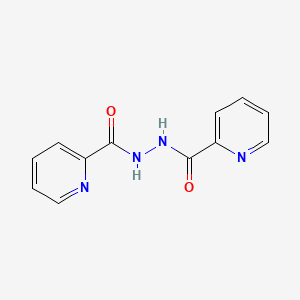
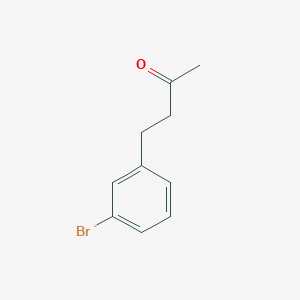
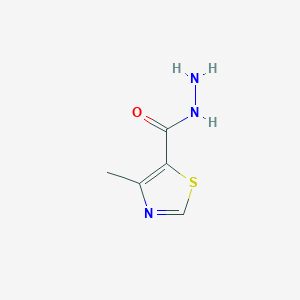
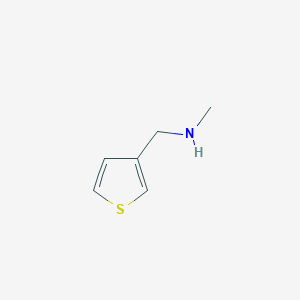
![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)
